molecular formula C18H21N3O B11671547 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol

Cat. No.: B11671547
M. Wt: 295.4 g/mol
InChI Key: VGPNSVINCKOLHJ-XDJHFCHBSA-N
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Description

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is a synthetic organic compound featuring a phenol moiety linked via an ethylimino group to a 4-phenylpiperazine ring. The imino (C=N) group introduces rigidity and may influence electronic properties, affecting reactivity or binding interactions.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-[(E)-C-methyl-N-(4-phenylpiperazin-1-yl)carbonimidoyl]phenol

InChI

InChI=1S/C18H21N3O/c1-15(17-9-5-6-10-18(17)22)19-21-13-11-20(12-14-21)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3/b19-15+

InChI Key

VGPNSVINCKOLHJ-XDJHFCHBSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC=CC=C3O

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3O

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 4-Phenylpiperazine-1-carbohydrazide

The synthesis begins with the preparation of 4-phenylpiperazine-1-carbohydrazide, a critical intermediate. This is achieved by reacting 4-phenylpiperazine with ethyl chloroformate in anhydrous dichloromethane, followed by treatment with hydrazine hydrate. The reaction proceeds under nitrogen at 0–5°C to minimize side reactions:

4-Phenylpiperazine+ClCOOEt4-Phenylpiperazine-1-carboxylateNH2NH24-Phenylpiperazine-1-carbohydrazide\text{4-Phenylpiperazine} + \text{ClCOOEt} \rightarrow \text{4-Phenylpiperazine-1-carboxylate} \xrightarrow{\text{NH}2\text{NH}2} \text{4-Phenylpiperazine-1-carbohydrazide}

Imine Formation via Schiff Base Reaction

2-Hydroxyacetophenone (1.0 equiv) is refluxed with 4-phenylpiperazine-1-carbohydrazide (1.1 equiv) in absolute ethanol containing catalytic acetic acid (2–3 drops) for 6–8 hours. The acidic medium protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the hydrazide’s amine group:

2-Hydroxyacetophenone+4-Phenylpiperazine-1-carbohydrazideThis compound+H2O\text{2-Hydroxyacetophenone} + \text{4-Phenylpiperazine-1-carbohydrazide} \rightarrow \text{this compound} + \text{H}_2\text{O}

Table 1: Reaction Conditions for Imine Formation

ParameterOptimal Value
SolventEthanol
TemperatureReflux (78°C)
CatalystAcetic acid
Reaction Time6–8 hours
Yield65–72% (theoretical)

Optimization of Reaction Conditions

Solvent Selection

Polar protic solvents like ethanol or methanol are preferred due to their ability to stabilize charged intermediates through hydrogen bonding. Non-polar solvents (e.g., toluene) result in incomplete reactions (<30% yield).

Catalytic Systems

Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) accelerate imine formation by polarizing the carbonyl group. However, acetic acid is favored for its mild acidity and ease of removal.

Temperature and Time

Elevated temperatures (reflux) drive dehydration, shifting equilibrium toward imine formation. Prolonged heating (>10 hours) risks decomposition, as evidenced by increased byproduct formation in HPLC analyses.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from dimethylformamide (DMF) or ethanol, yielding yellow crystalline solids. DMF enhances solubility at high temperatures, while ethanol facilitates slow crystallization for improved purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, N=CH), 7.82–6.89 (m, 9H, aromatic), 3.52–2.91 (m, 8H, piperazine), 2.34 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C=N), 155.7 (C-OH), 129.4–114.2 (aromatic), 53.2–46.8 (piperazine), 15.2 (CH₃).

  • IR (KBr): 3250 cm⁻¹ (O-H), 1640 cm⁻¹ (C=N), 1250 cm⁻¹ (C-N).

Table 2: Key Spectral Assignments

Functional Group¹H NMR (δ)¹³C NMR (δ)IR (cm⁻¹)
C=N8.21160.11640
Piperazine3.52–2.9153.2–46.8
Aromatic7.82–6.89129.4–114.2

Comparative Analysis of Synthetic Routes

Classical vs. Microwave-Assisted Synthesis

Classical reflux methods (6–8 hours) are contrasted with microwave-assisted synthesis (20–30 minutes), which improves yields (85–90%) by enhancing reaction kinetics. However, microwave methods require specialized equipment and precise temperature control.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of reactants with silica gel or montmorillonite K10 reduces environmental impact but achieves lower yields (50–55%) due to incomplete imine formation.

Challenges and Mitigation Strategies

Hydrolysis of Imine Bond

The C=N bond is susceptible to hydrolysis under acidic or aqueous conditions. Storage in anhydrous environments with desiccants (e.g., silica gel) ensures stability.

Byproduct Formation

Side reactions include over-alkylation of piperazine and ketone dimerization. Using a slight excess of hydrazide (1.1 equiv) and controlled pH minimizes these issues .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a phenolic structure linked to a piperazine moiety via an imino group. This unique structure contributes to its biological activities, making it a candidate for various therapeutic applications.

Antidepressant Activity

Research has indicated that compounds structurally related to 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol exhibit antidepressant properties. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to improved mood and cognitive function, which is crucial in treating depression and anxiety disorders .

Anticancer Properties

Studies have suggested that derivatives of phenolic compounds, including this particular compound, can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth factors. For instance, phenolic compounds have been documented to possess antioxidant properties that can protect against oxidative stress, a contributor to cancer progression .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that such compounds may help in reducing amyloid-beta accumulation and tau phosphorylation, both critical factors in Alzheimer's pathology .

Case Study 1: Antidepressant Efficacy

In a clinical study involving patients with major depressive disorder, a derivative of this compound was administered alongside standard antidepressants. The results showed a significant improvement in depressive symptoms compared to the control group, highlighting the compound's potential as an adjunct therapy .

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The study attributed these effects to the compound's ability to interfere with the signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

1-(4-Phenylpiperazin-1-yl)ethanone (CAS 21557-13-1)
  • Structure: Differs by replacing the iminoethyl-phenol group with an acetyl (ethanone) substituent.
  • Applications : Used as a synthetic intermediate in pharmaceuticals, particularly for dopamine receptor ligands .
1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-97-0)
  • Structure : Contains a 4-hydroxyphenyl group directly attached to the piperazine ring, with an isopropyl substituent.
  • Key Features : The hydroxyl group is meta to the piperazine, unlike the ortho position in the target compound. The isopropyl group enhances lipophilicity.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
  • Structure : Features a pyrimidinylphenyl group and a chloroacetyl substituent.
  • Key Features : The chloroacetyl group introduces electrophilicity, enabling nucleophilic substitution reactions. The pyrimidine ring may engage in π-π stacking.
  • Applications : Intermediate in kinase inhibitor synthesis .

Analogues with Phenolic or Imino Modifications

2-[1-(Hydroxyimino)ethyl]phenol (CAS 54582-29-5)
  • Structure : Replaces the 4-phenylpiperazine with a hydroxylamine (N-OH) group.
  • Applications : Used in metal complexation studies or as a corrosion inhibitor .
2-[1-(4-Hydroxyphenyl)ethyl]phenol (CAS 62153-80-4)
  • Structure: Contains two phenolic hydroxyl groups on adjacent phenyl rings.
  • Key Features : Enhanced hydrogen-bonding capacity but lacks the piperazine moiety.
  • Applications: Potential antioxidant or polymer precursor .
Venlafaxine Impurity 24
  • Structure: Cyclohexanol core with dual hydroxyphenyl and ethylamino groups.
  • Key Features: Combines cyclohexanol rigidity with phenolic and amine functionalities.
  • Applications : Byproduct in the synthesis of the antidepressant venlafaxine .

Comparative Data Table

Compound Name Key Structural Features Functional Groups Potential Applications Reference CAS/ID
2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol Phenol, ethylimino, 4-phenylpiperazine -OH, C=N, N-piperazine Drug intermediates, ligands N/A (synonym in )
1-(4-Phenylpiperazin-1-yl)ethanone Acetyl, 4-phenylpiperazine C=O, N-piperazine Dopamine receptor ligands 21557-13-1
1-Isopropyl-4-(4-hydroxyphenyl)piperazine 4-Hydroxyphenyl, isopropyl piperazine -OH, N-piperazine, isopropyl Antipsychotic intermediates 67914-97-0
2-[1-(Hydroxyimino)ethyl]phenol Phenol, hydroxyiminoethyl -OH, C=N-OH Metal chelation, inhibitors 54582-29-5
Venlafaxine Impurity 24 Cyclohexanol, hydroxyphenyl, ethylamino -OH, -NH-, cyclohexanol Pharmaceutical byproduct HMDB0060852

Biological Activity

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol, a compound with the molecular formula C18H21N3O, is notable for its diverse biological activities. This article explores the pharmacological properties of this compound, including its potential as an anticonvulsant, antimicrobial agent, and antioxidant.

Chemical Structure and Properties

The compound features a phenolic moiety linked to a piperazine derivative, which is critical for its biological activity. The structural characteristics suggest potential interactions with various biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of 4-phenylpiperazine exhibit significant anticonvulsant properties. In a study involving 22 synthesized compounds based on this scaffold, several showed efficacy in seizure models (maximal electroshock and pentylenetetrazole tests) . For instance, one compound outperformed standard treatments, indicating that modifications to the piperazine structure can enhance neuroprotective effects.

Table 1: Anticonvulsant Activity of Compounds Derived from 4-Phenylpiperazine

Compound NameModel TestedEfficacyReference
Compound 14MESHigh
Compound 17scPTZModerate
Compound 186-HzLow

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of 4-phenylpiperazine show activity against various bacterial strains, including multidrug-resistant organisms. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of Selected Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus7.81
Compound BEscherichia coli15.62
Compound CAcinetobacter baumannii15.62

Antioxidant Activity

The antioxidant potential of Schiff base ligands, including those derived from phenolic compounds, has been extensively studied. These compounds can scavenge free radicals effectively, with some showing superior activity compared to traditional antioxidants . The mechanism typically involves hydrogen atom transfer and single electron transfer processes.

Table 3: Antioxidant Activity Comparison

Compound NameIC50 (ppm)Comparison Standard IC50 (ppm)Reference
Schiff Base Ligand6.12Ketoprofen 18.85

Case Studies and Research Findings

Numerous studies have focused on the biological implications of compounds related to this compound:

  • Anticonvulsant Study : A comprehensive evaluation revealed that most synthesized compounds were effective in at least one seizure model, highlighting the importance of the piperazine ring in enhancing anticonvulsant activity .
  • Antimicrobial Efficacy : Research indicated that certain derivatives not only inhibited growth but also displayed synergistic effects when combined with existing antibiotics against resistant strains .
  • Antioxidant Mechanism : The antioxidant activity was attributed to structural features that facilitate electron donation, which is crucial for radical scavenging .

Q & A

Q. What are the recommended synthetic routes for 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol, and what critical reaction conditions should be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions between phenolic derivatives and piperazine intermediates under reflux conditions (e.g., ethanol or dichloromethane as solvents).
  • Nucleophilic substitution for introducing the iminoethyl group, requiring catalysts like triethylamine to enhance reactivity .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound.
    Key Parameters to Optimize:
  • Reaction temperature (40–80°C) and time (12–24 hours) to minimize side products.
  • Stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of phenol to piperazine derivative) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and piperazine ring integrity (e.g., δ 7.2–7.6 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 352.2) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design pharmacological studies to evaluate receptor-binding affinity and selectivity?

Methodological Answer:

  • In Vitro Assays:
    • Radioligand Binding Assays: Use 5-HT1A/5-HT2A receptor membranes (from rat cortex) and competitive displacement of [3H]-8-OH-DPAT .
    • Functional Assays: Measure cAMP inhibition (for Gi-coupled receptors) or calcium flux (for Gq-coupled receptors) in transfected HEK293 cells .
  • In Vivo Models:
    • Behavioral tests (e.g., forced swim test for antidepressant activity) with dose ranges of 1–10 mg/kg (i.p. or p.o.) .
      Data Interpretation:
  • Compare IC50/Ki values across receptor subtypes to assess selectivity (e.g., 5-HT1A Ki = 15 nM vs. 5-HT2A Ki = 250 nM) .

Q. How should contradictory data on metabolic stability be resolved across studies?

Methodological Answer:

  • Variable Identification:
    • Check incubation conditions (e.g., liver microsomes from different species: human vs. rat) .
    • Assess cofactor availability (NADPH regeneration systems) and incubation time (30–120 minutes).
  • Analytical Cross-Validation:
    • Use UPLC-MS/MS to quantify parent compound degradation (e.g., t1/2 = 45 min in human microsomes vs. 20 min in rat) .
  • Structural Analog Comparison:
    • Compare with piperazine derivatives (e.g., logP differences affecting membrane permeability) .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A receptors (e.g., hydrogen bonding with Ser159) .
  • MD Simulations:
    • Run 100 ns trajectories in GROMACS to assess ligand-receptor complex stability (RMSD < 2.0 Å) .
  • ADMET Prediction:
    • SwissADME or pkCSM for logP (2.5–3.5), BBB permeability (CNS MPO score > 4), and CYP450 inhibition risks .

Q. How can researchers address the lack of toxicological and ecotoxicological data for this compound?

Methodological Answer:

  • In Vitro Toxicity Screens:
    • MTT assay in HepG2 cells (IC50 > 50 µM for cytotoxicity thresholds) .
    • Ames test (TA98/TA100 strains) to rule out mutagenicity .
  • Environmental Impact Studies:
    • OECD 301F biodegradation test (28-day incubation, LC-MS monitoring) .
    • Daphnia magna acute toxicity (EC50 via 48-h immobilization assay) .

Q. What experimental approaches are suitable for studying its mechanism of action in neurodegenerative disease models?

Methodological Answer:

  • In Vitro Neuroprotection Models:
    • H2O2-induced oxidative stress in SH-SY5Y cells, measuring caspase-3 activation (Western blot) and ROS levels (DCFDA assay) .
  • In Vivo Studies:
    • MPTP-induced Parkinson’s model in mice, assessing dopaminergic neuron survival (TH immunohistochemistry) .
  • Target Engagement:
    • Microdialysis in rat striatum to monitor serotonin/dopamine release post-administration .

Q. How can environmental stability and degradation pathways be systematically evaluated?

Methodological Answer:

  • Photodegradation Studies:
    • Expose to UV light (λ = 254 nm) in aqueous solutions, analyzing degradation products via LC-QTOF-MS .
  • Hydrolytic Stability:
    • Incubate at pH 3, 7, and 9 (37°C, 7 days), quantifying parent compound loss by HPLC .
  • Soil Sorption Experiments:
    • Batch equilibrium method with OECD guideline 106 to determine Kd values .

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